3-Chloro-2-ethyl-5-(trifluoromethyl)pyridine
Description
3-Chloro-2-ethyl-5-(trifluoromethyl)pyridine (CAS: 303147-84-4) is a halogenated pyridine derivative with the molecular formula C₈H₇ClF₃N and a molecular weight of 209.60 g/mol . This compound is structurally characterized by a chloro substituent at position 3, an ethyl group at position 2, and a trifluoromethyl (CF₃) group at position 5 of the pyridine ring. It is classified as hazardous (GHS hazard codes: H301, H318) due to its toxicity and corrosive properties .
Properties
IUPAC Name |
3-chloro-2-ethyl-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N/c1-2-7-6(9)3-5(4-13-7)8(10,11)12/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPKRUINKZWCKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=N1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-ethyl-5-(trifluoromethyl)pyridine typically involves the halogenation and alkylation of pyridine derivatives. One common method includes the chlorination of 2-ethyl-5-(trifluoromethyl)pyridine using chlorine gas under controlled conditions . Another approach involves the reaction of 2-ethyl-5-(trifluoromethyl)pyridine with chlorinating agents such as thionyl chloride or phosphorus pentachloride .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, is crucial in large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-ethyl-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are utilized.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and pyridine derivatives with different functional groups .
Scientific Research Applications
3-Chloro-2-ethyl-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-2-ethyl-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . This property, combined with the electron-withdrawing effects of the chlorine and trifluoromethyl groups, influences the compound’s binding affinity and activity at the target site .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of pyridine derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogues:
2-Chloro-5-(trifluoromethyl)pyridine
- Structure : Chloro at position 2, CF₃ at position 3.
- Synthesis : Prepared via N-oxidation and chlorination of 3-methylpyridine, avoiding separation of isomers .
- Applications : Intermediate for pesticides and pharmaceuticals .
- Key Difference : Lacks the ethyl group at position 2, which may reduce steric hindrance compared to 3-Chloro-2-ethyl-5-(trifluoromethyl)pyridine.
3-Chloro-5-(trifluoromethyl)pyridin-2-amine
- Structure : Chloro at position 3, CF₃ at position 5, and an amine at position 2.
- Applications : Intermediate for fungicides (e.g., fluazinam) .
- Key Difference : The amine group enhances hydrogen bonding (intramolecular N–H⋯Cl interaction), influencing crystallinity and solubility .
6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine
- Structure : Chloro and CF₃ on a phenyl ring attached to pyridine, with fluorine at position 3 and methyl at position 2.
4-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]piperazin-2-one
- Structure: Piperazinone ring fused to the pyridine core.
- Synthesis : Derived from 2,3-dichloro-5-(trifluoromethyl)pyridine via reductive amination .
- Applications: Potential enzyme inhibitor (e.g., E. coli AcrAB-TolC efflux pump) .
- Key Difference: The piperazinone moiety introduces hydrogen-bonding sites, altering pharmacokinetic properties compared to the ethyl-substituted compound.
Biological Activity
3-Chloro-2-ethyl-5-(trifluoromethyl)pyridine is a compound of significant interest due to its diverse biological activities. This article provides an overview of the biological properties, synthesis, and potential applications of this compound, supported by research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a pyridine ring substituted with chlorine, trifluoromethyl, and ethyl groups, which contribute to its unique chemical reactivity and biological activity.
1. Antimicrobial Activity
Research has shown that compounds containing the trifluoromethylpyridine moiety exhibit significant antimicrobial properties. For instance, studies indicate that derivatives of trifluoromethylpyridines can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds often fall within a range that suggests moderate to high potency against these pathogens.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 40 |
| This compound | S. aureus | 30 |
These findings highlight the potential of this compound in developing new antimicrobial agents.
2. Anticancer Activity
The anticancer properties of this compound have been investigated in various cancer cell lines. Studies report that this compound exhibits cytotoxic effects, with IC50 values indicating its efficacy in inducing apoptosis in cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 20 |
The mechanism of action appears to involve the disruption of cellular signaling pathways associated with cancer progression, making it a candidate for further development in cancer therapeutics.
3. Anti-inflammatory Properties
Inflammation plays a key role in various diseases, including cancer and autoimmune disorders. Research indicates that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines. In vitro studies have shown a reduction in TNF-alpha and IL-6 levels upon treatment with this compound.
Case Studies
A notable case study involved the application of this compound in a preclinical model of rheumatoid arthritis. The compound was administered to mice with induced inflammation, resulting in significant reductions in joint swelling and inflammatory markers compared to control groups.
Synthesis and Derivatives
The synthesis of this compound typically involves the chlorination of ethylpyridine followed by trifluoromethylation. Various synthetic routes have been explored to optimize yield and purity, enhancing its applicability in pharmaceutical formulations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
